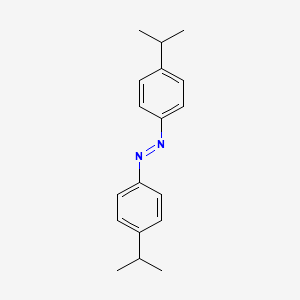

p,p'-Azocumene

Description

Contextual Significance of Azocumene in Organic and Polymer Chemistry

p,p'-Azocumene, also known as 2,2'-diphenyl-2,2'-azopropane, is primarily recognized for its utility as a thermal initiator in radical reactions. acs.org The symmetrical nature of the molecule ensures that its decomposition yields a single type of radical, the cumyl radical (2-phenyl-2-propyl radical). This characteristic is of paramount importance in kinetic studies and polymer synthesis, as it simplifies the analysis of reaction mechanisms by eliminating the complexities arising from multiple radical species.

In polymer chemistry, radical initiators are essential for commencing the chain-growth polymerization of various monomers. Azo initiators like this compound are often favored over peroxides because their decomposition rates are less sensitive to the solvent environment and they are not susceptible to induced decomposition, leading to more predictable polymerization kinetics. The cumyl radicals generated from this compound can initiate the polymerization of vinyl monomers, contributing to the synthesis of a wide array of polymeric materials.

Beyond polymerization, the cumyl radical is of interest in studies of autoxidation and other radical-mediated processes. acs.org Cumene (B47948) itself is a key industrial intermediate in the production of phenol and acetone, and understanding the behavior of the cumyl radical provides insights into these large-scale chemical transformations. acs.org

Historical Trajectory and Foundational Studies of Azocumene Derivatives

The investigation into azocumene and its derivatives is rooted in the broader exploration of azoalkanes as sources of free radicals. Early research in the mid-20th century sought to develop reliable methods for generating radicals under controlled conditions to study their behavior and reactivity.

A seminal contribution to the understanding of this compound came from the work of Nelsen and Bartlett, who detailed its preparation and decomposition. Their research provided a comprehensive analysis of the products formed during thermolysis, which include nitrogen gas and the products of cumyl radical coupling and disproportionation. acs.org A significant finding of these foundational studies was the identification of not only the expected head-to-head coupling product, dicumyl (2,3-diphenyl-2,3-dimethylbutane), but also a quinoid dicumyl, formed from head-to-para coupling of the cumyl radicals. acs.org

These early studies meticulously determined the kinetics of this compound decomposition, establishing its first-order rate constant and the activation parameters for the reaction. This foundational data provided a quantitative basis for its use as a radical initiator in subsequent research.

Overview of Contemporary Research Avenues for this compound

While the foundational understanding of this compound as a thermal radical initiator is well-established, contemporary research continues to explore its applications and the fundamental aspects of its decomposition. Current areas of investigation include:

Controlled Radical Polymerization: The principles of radical generation from azocumene are relevant to the development of more sophisticated controlled radical polymerization techniques. Understanding the initiation step is crucial for achieving polymers with well-defined molecular weights, narrow polydispersities, and complex architectures.

Mechanistic Studies of Radical Reactions: The clean generation of cumyl radicals from this compound makes it a valuable tool for detailed mechanistic studies of radical-radical interactions and reactions with various substrates. This includes ongoing investigations into the "cage effect," where geminate radical pairs formed upon decomposition can recombine or disproportionate within the solvent cage before diffusing apart.

Development of Novel Initiators: The knowledge gained from studying this compound informs the design and synthesis of new azo initiators with tailored decomposition temperatures and functionalities. This allows for the polymerization of a wider range of monomers under specific reaction conditions.

Materials Science: The use of this compound and related initiators is integral to the synthesis of specialty polymers and materials with specific thermal, mechanical, and optical properties.

Interactive Data Tables

Thermal Decomposition Products of this compound

| Product | Formation Pathway | Typical Yield (%) |

| Nitrogen (N₂) | Concerted two-bond cleavage | 100 |

| Dicumyl | Coupling of cumyl radicals | 94-95 |

| Cumene | Disproportionation of cumyl radicals | 5-6 |

| α-methylstyrene | Disproportionation of cumyl radicals | 5-6 |

| Quinoid dicumyl | Head-to-para coupling of cumyl radicals | ~2 |

Note: Yields are approximate and can be influenced by reaction conditions such as solvent and temperature. acs.org

Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Units |

| Activation Enthalpy (ΔH‡) | 29.0 ± 0.3 | kcal/mol |

| Activation Entropy (ΔS‡) | 11.0 ± 1.0 | e.u. |

Data from decomposition studies in solution. acs.org

Properties

IUPAC Name |

bis(4-propan-2-ylphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-13(2)15-5-9-17(10-6-15)19-20-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJRCKGVMFWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15887-26-0 | |

| Record name | Diazene, bis(4-(1-methylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015887260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Azocumene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIAZENE, BIS(4-(1-METHYLETHYL)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5727ZH00Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for P,p Azocumene and Its Structural Analogues

Established Synthetic Routes to p,p'-Azocumene

The synthesis of this compound can be achieved through specific and general methodologies. The choice of method often depends on the availability of starting materials and the desired purity of the final product.

Preparation from p-substituted Cumylamines

A key method for synthesizing p,p'-disubstituted azocumenes involves the oxidative coupling of the corresponding p-substituted cumylamines. researchgate.netcdnsciencepub.com Research has demonstrated that treating p-substituted cumylamines with iodine pentafluoride is an effective route to produce these azo compounds. researchgate.netcdnsciencepub.com This method has been successfully applied to prepare a series of p,p'-disubstituted azocumenes. researchgate.net The general reaction involves the oxidation of two amine molecules to form the characteristic azo (-N=N-) linkage between the two cumyl groups. cdnsciencepub.com

General Methods for Symmetrical Azo Compound Synthesis

Symmetrical azo compounds, including this compound, can be prepared through several general synthetic strategies. A primary and straightforward approach is the oxidative dimerization or homodimerization of aromatic amines. mdpi.com This can be accomplished using a variety of oxidizing agents. mdpi.com

Another established method is the reduction of nitroaromatic derivatives. solubilityofthings.com This pathway involves the partial reduction of a nitro compound to form the azo linkage. Additionally, the synthesis of azobenzene (B91143) from nitrobenzene (B124822) using specific oxygen-removing reagents serves as an alternative method for creating symmetrical azo compounds. dss.go.th

Synthesis of Substituted this compound Derivatives

The synthesis of various substituted this compound derivatives has been reported, primarily through the oxidative coupling of the corresponding p-substituted cumylamines. researchgate.netcdnsciencepub.com By starting with cumylamines bearing different substituents on the para position of the phenyl ring, a range of symmetrical p,p'-disubstituted azocumenes can be accessed. This approach allows for the systematic modification of the molecular structure, enabling the study of how different functional groups influence the compound's properties.

A study detailed the preparation of several derivatives where the para-substituent (X) was varied. researchgate.net The synthesis was achieved by treating the respective p-XC6H4C(CH3)2NH2 with iodine pentafluoride. researchgate.net

Table 1: Examples of Synthesized p,p'-Disubstituted Azocumenes

| Substituent (X) at para-position | Chemical Formula of Precursor Amine | Resulting Azocumene Derivative |

|---|---|---|

| Methyl (CH₃) | p-CH₃C₆H₄C(CH₃)₂NH₂ | p,p'-Dimethylazocumene |

| Ethyl (CH₃CH₂) | p-CH₃CH₂C₆H₄C(CH₃)₂NH₂ | p,p'-Diethylazocumene |

| Isopropyl ((CH₃)₂CH) | p-(CH₃)₂CHC₆H₄C(CH₃)₂NH₂ | p,p'-Diisopropylazocumene |

| tert-Butyl ((CH₃)₃C) | p-(CH₃)₃CC₆H₄C(CH₃)₂NH₂ | p,p'-Di-tert-butylazocumene |

| Bromo (Br) | p-BrC₆H₄C(CH₃)₂NH₂ | p,p'-Dibromoazocumene |

This table is generated based on data reported in the literature. researchgate.net

Analytical Methodologies for Structural Confirmation in Synthetic Chemistry

The structural confirmation of synthesized compounds like this compound and its analogues is crucial. A combination of spectroscopic techniques is typically employed to provide a comprehensive characterization of the molecular structure. phdcentre.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. mdpi.comscielo.br For azo compounds, the detection of the N=N stretching vibration is a key indicator of successful synthesis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.comphdcentre.com This allows for the precise mapping of the molecular framework and confirmation of the connectivity of atoms. solubilityofthings.com ¹H NMR can identify specific proton environments, while ¹³C NMR gives insight into the carbon skeleton. mdpi.comscielo.br The combination of NMR and Mass Spectrometry is considered a powerful approach for improving metabolite detection and annotation. nih.gov

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of the molecule, thereby confirming its molecular weight. phdcentre.com The fragmentation patterns observed in the mass spectrum can also offer additional structural insights. solubilityofthings.com

UV-Visible Spectroscopy is another technique used in the characterization of azo compounds, often to confirm the presence of the azo chromophore. nih.gov

| UV-Visible Spectroscopy | Information about electronic transitions. | Confirms the presence of the azo chromophore through its characteristic absorption wavelength (λmax). nih.gov |

Mechanistic Investigations of Azocumene Decomposition

Thermal Decomposition Pathways of p,p'-Azocumene

The thermal degradation of this compound has been a subject of detailed kinetic and mechanistic studies. The process is characterized by the cleavage of the carbon-nitrogen bonds, leading to the formation of radical species that drive subsequent reactions.

Unimolecular Dissociation Mechanisms

The thermal decomposition of azocumenes, such as this compound, is generally understood to proceed through a concerted process where both C-N bonds break simultaneously. oup.com This contrasts with its photochemical decomposition, which follows a stepwise mechanism. oup.com The activation enthalpy for the thermal decomposition of azocumene has been determined to be 29.0 ± 0.3 kcal/mol, with an activation entropy of 11.0 ± 1.0 e.u. researchgate.net The rate of this decomposition is influenced by pressure, with activation volumes of +5 cm³/mol in cumene (B47948) and +4.3 cm³/mol in chlorobenzene (B131634), indicating a decrease in rate with increasing pressure. researchgate.net

Stepwise Decomposition Dynamics

While thermal decomposition is largely considered a concerted process, the possibility of a stepwise mechanism has been explored, particularly in contrast to photochemical pathways. oup.com In a stepwise model, one C-N bond cleaves first, forming an α-cumyldiazenyl radical and an α-cumyl radical. This intermediate diazenyl radical can then undergo further decomposition. However, for the thermolysis of trans-azoalkanes, theoretical studies suggest an initial trans to cis isomerization is the first step, which is then followed by the dissociation into diazenyl and alkyl radicals. oup.com This highlights the nuanced dynamics that can influence the decomposition pathway.

Generation and Role of α-Cumyl and α-Cumyldiazenyl Radicals

The decomposition of this compound, whether thermal or photochemical, invariably leads to the formation of α-cumyl radicals. researchgate.netresearchgate.netoup.com In thermal decomposition, these radicals primarily undergo coupling (94-95%) and a smaller degree of disproportionation (5-6%). researchgate.net A minor but significant portion of the coupling product is a quinoid dicumyl, formed from α-to-para coupling of the cumyl radicals. researchgate.net The α-cumyldiazenyl radical is a key intermediate in the stepwise decomposition pathway, which is more prominent in photochemical processes. oup.comresearchgate.netoup.com This radical has a transient existence and its decay coincides with the formation of α-cumyl radicals. oup.comoup.com

Photochemical Decomposition of Azocumenes

The decomposition of azocumenes initiated by light absorption reveals different mechanistic details compared to thermal pathways, primarily investigated through techniques like laser flash photolysis.

Laser Flash Photolysis Studies of Radical Formation

Laser flash photolysis studies of this compound and its derivatives at a wavelength of 347 nm have been instrumental in directly observing the radical intermediates. oup.comresearchgate.netoup.com These studies have shown that α-cumyl radicals are formed through two distinct modes: a fast formation that occurs during the laser flash and a slower formation that happens after the flash. oup.comresearchgate.net The relative contribution of these two modes is dependent on the absorbed dose rate of the laser; higher dose rates favor the fast formation mode. oup.comresearchgate.net

The transient species absorbing at 285 nm, which decays as the α-cumyl radical concentration increases, has been identified as the α-cumyldiazenyl radical. oup.comoup.com This observation provides strong evidence for a stepwise decomposition mechanism in the photolysis of azocumenes. oup.comresearchgate.netoup.com The kinetics of the slow formation of α-cumyl radicals are explained by a competition between the unimolecular decomposition of the α-cumyldiazenyl radical and its dimerization. oup.comoup.com

Table 1: Rate Constants for the Photochemical Decomposition of α,α'-Azocumene

| Reaction | Rate Constant |

|---|---|

| Unimolecular decomposition of α-cumyldiazenyl radical | 1.1 x 10⁵ s⁻¹ oup.comoup.com |

| Dimerization of α-cumyldiazenyl radicals | 5 x 10⁹ M⁻¹ s⁻¹ oup.comoup.com |

Environmental and Structural Modulators of Decomposition

The decomposition of this compound is a process sensitive to its immediate chemical environment and inherent structural characteristics. Factors such as the surrounding solvent, substituents on the aromatic rings, and the ambient temperature play crucial roles in dictating the reaction's kinetics and the fate of the resulting radicals.

The decomposition of an azo compound like this compound in a solvent initially produces a pair of radicals encapsulated by solvent molecules, a phenomenon known as the solvent cage. wikipedia.org These "geminate" or "cage pair" radicals can either recombine or deactivate within the cage or diffuse apart to become free radicals in the bulk solvent. wikipedia.org The partitioning between these pathways is termed the "cage effect," and its magnitude is significantly influenced by the nature of the solvent. wikipedia.orgresearchgate.net

Research on the thermal decomposition of this compound has quantified the cage effect in various solvents using radical scavengers. In toluene (B28343) at 40°C, the cage effect was determined to be between 27.0% and 28.4%. researchgate.net Similar values were found in benzene (B151609) with a scavenger, showing a cage effect of 26.4-27.4%. researchgate.net Studies have shown that the kinematic viscosity of the solvent is not the primary determinant of the cage effect's size. researchgate.net For instance, solvents like chlorobenzene and nitrobenzene (B124822) exhibit higher cage effects than would be predicted based on their viscosities alone. researchgate.net The observed solvent order for an increasing cage effect is benzene < cyclohexane (B81311) < chlorobenzene. cdnsciencepub.com This indicates that specific interactions between the cumyl radicals and the solvent molecules play a critical role in modulating the balance between in-cage recombination and radical escape.

Table 1: Cage Effect in the Thermal Decomposition of this compound in Various Solvents

| Solvent | Temperature (°C) | Cage Effect (%) | Scavenger |

| Toluene | 40 | 27.0 - 28.4 | Di-t-butyl nitroxide |

| Toluene | 40 | 26.3 | Galvinoxyl |

| Benzene | 40 | 26.4 - 27.4 | 3 M Thiophenol |

| Chlorobenzene | - | Higher than Benzene & Cyclohexane | - |

| Nitrobenzene | - | Higher than expected from viscosity | - |

Data sourced from multiple studies investigating radical recombination within the solvent cage. researchgate.netcdnsciencepub.com

The rate of thermal decomposition of azocumenes can be modulated by attaching different substituent groups to the para positions of the aromatic rings. researchgate.net A kinetic study on a series of p,p'-disubstituted azocumenes in toluene revealed that the decomposition follows first-order kinetics. researchgate.net The major products from this thermal decomposition are the corresponding dicumyls, formed from the coupling of the substituted cumyl radicals. researchgate.netresearchgate.net Minor amounts of cumenes and α-methylstyrenes are also generated through disproportionation. researchgate.netresearchgate.net

While the influence of these para-substituents on the decomposition rates is generally small, it is significant. researchgate.net The observed rate changes are best explained by resonance contributions, including hyperconjugation, rather than inductive effects. researchgate.net Steric factors may also play a role in some instances. researchgate.net For a series of substituents including methyl, ethyl, isopropyl, tert-butyl, and bromo groups, activation energies for the thermal decomposition were determined, highlighting the electronic influence of these groups on the stability of the transition state leading to radical formation. researchgate.netresearchgate.net

Table 2: Activation Energies for Thermal Decomposition of p,p'-Disubstituted Azocumenes in Toluene

| Para-Substituent (X) | Activation Energy (Ea) (kcal/mol) |

| H (this compound) | 29.0 ± 0.3 |

| CH₃ | Data not specified in sources |

| CH₃CH₂ | Data not specified in sources |

| (CH₃)₂CH | Data not specified in sources |

| (CH₃)₃C | Data not specified in sources |

| Br | Data not specified in sources |

Activation energy for the parent compound this compound is provided for reference. researchgate.net While kinetic studies confirmed the influence of other substituents, specific Ea values were not detailed in the available search results. researchgate.net

The decomposition of this compound is highly dependent on temperature, a characteristic typical of thermal unimolecular reactions. The thermal decomposition process is associated with an activation enthalpy (ΔH) of 29.0 ± 0.3 kcal/mol and an activation entropy (ΔS) of 11.0 ± 1.0 e.u. researchgate.net These parameters quantify the energy barrier and the change in disorder during the formation of the transition state, respectively.

Temperature also influences the cage effect. In the case of this compound, decomposition initiated by light (photolysis) shows a more pronounced temperature dependence of the cage effect compared to the purely thermal process. researchgate.net The apparent activation energy for the ratio of radical diffusion out of the cage to recombination within the cage in toluene is approximately 1.3 kcal/mol, suggesting that the activation energy for the interaction of cumyl radicals within the cage is also of this magnitude. researchgate.net For thermal decomposition at temperatures up to 60°C, the distribution of products from coupling versus disproportionation remains relatively constant at about 94-95% coupling and 5-6% disproportionation. researchgate.net An exception to this is p,p'-dibromoazocumene, which does show a variation in product distribution with temperature changes. researchgate.net

Radical Chemistry Derived from P,p Azocumene

Formation and Transient Intermediates of Cumyl-Type Radicals

The decomposition of p,p'-azocumene does not occur in a single step but proceeds through transient intermediates. Advanced spectroscopic techniques have enabled the direct observation and characterization of these short-lived species, confirming a stepwise mechanism. oup.comoup.com

The 1-methyl-1-phenylethyl radical, commonly known as the α-cumyl radical, is a key species formed from the decomposition of this compound. oup.comresearchgate.net Its formation has been directly observed using laser flash photolysis (λ=347 nm). oup.comoup.comresearchgate.net Studies have revealed that α-cumyl radicals are generated through two distinct pathways: a "fast" mode that occurs during the laser flash and a "slow" mode that continues after the flash. oup.comresearchgate.netcapes.gov.br The relative contribution of these two modes is dependent on the absorbed dose rate; a higher dose per flash favors the fast formation route. oup.comresearchgate.net Time-resolved EPR spectroscopy has also been employed to investigate the cumyl radical system, allowing for the evaluation of spin relaxation times and the magnitude of chemically induced electron polarization (CIDEP). researchgate.net

The stepwise cleavage of the two C-N bonds in this compound implies the existence of the α-cumyldiazenyl radical as a transient intermediate. oup.comoup.com Laser flash photolysis studies have successfully identified this species. oup.comresearchgate.net A transient absorption band observed at λ=285 nm, which decays concurrently with the growth of the α-cumyl radical signal, has been assigned to the α-cumyldiazenyl radical. oup.comoup.comresearchgate.net This direct observation provides strong evidence for a stepwise decomposition mechanism. oup.com The kinetics of this intermediate are governed by a competition between its unimolecular decomposition to form the α-cumyl radical and nitrogen gas, and its bimolecular dimerization. oup.comoup.comresearchgate.net

Table 1: Estimated Rate Constants for α-Cumyldiazenyl Radical Reactions

| Reaction | Rate Constant |

|---|---|

| Unimolecular Decomposition | 1.1 x 10⁵ s⁻¹ |

| Dimerization | 5.0 x 10⁹ M⁻¹ s⁻¹ |

Data sourced from laser flash photolysis studies. oup.comresearchgate.net

Reaction Dynamics of Cumyl and Related Radicals

Radical recombination, or coupling, is a process where two radicals form a single, stable, non-radical molecule. wikipedia.org For cumyl radicals, this process leads to the formation of a dimer, bicumyl. chemrxiv.org This pathway is often favored for cumyl radicals over disproportionation. chemrxiv.org The propensity for recombination is a known characteristic of cumyl radicals, making them effective sacrificial groups in certain controlled polymerization and cross-coupling reactions. chemrxiv.org It has been suggested that benzylic radicals, like cumyl, can form dimeric association complexes with a parallel geometry that readily collapses to the coupling product. cdnsciencepub.com

Research has shown that steric hindrance on the phenyl ring can significantly alter this ratio. The introduction of bulky tert-butyl groups at the 3 and 5 positions of the cumyl radical increases the kd/kc ratio substantially. cdnsciencepub.com It is suggested that these bulky groups hinder the formation of the parallel association complex that favors recombination, thereby allowing disproportionation to become more competitive. cdnsciencepub.com

Table 2: Disproportionation/Recombination Ratios (kd/kc) for Cumyl Radicals at 60°C

| Radical Species | kd/kc Value |

|---|---|

| Cumyl Radical | 0.06 |

| 3,5-di-tert-butylcumyl Radical | 0.21 ± 0.03 |

Data demonstrates the influence of remote steric effects on the reaction pathway. cdnsciencepub.com

Intermolecular Radical Addition Reactions to Unsaturated Substrates

The cumyl radical (1,1-dimethylbenzyl radical), generated from the thermal or photochemical decomposition of this compound, is a tertiary benzylic radical characterized by significant steric hindrance and moderate reactivity. Its participation in intermolecular addition reactions to unsaturated substrates, such as alkenes and alkynes, is well-documented, although its steric bulk often dictates the feasibility and outcome of such reactions.

The addition of cumyl radicals to unsaturated C=C or C≡C bonds is a key step in certain radical-mediated polymerization and functionalization processes. The reaction proceeds via the addition of the cumyl radical to one of the unsaturated carbons, generating a new carbon-centered radical. The stability of this newly formed radical intermediate is a crucial factor influencing the reaction's regioselectivity. Typically, the cumyl radical adds to the less substituted carbon atom of the double or triple bond, resulting in the formation of the more stable radical adduct (following Markovnikov's rule for radicals).

Research findings have demonstrated that cumyl radicals can be effectively "trapped" by reactive olefins, known as radical scavengers or traps. For instance, the addition to substituted styrenes or acrylates has been investigated. The efficiency of the addition is often competitive with other radical termination pathways, such as radical-radical recombination (dimerization to form dicumyl) or disproportionation.

In a representative study, the photolysis of this compound in the presence of a radical trap like α-methylstyrene was examined. The cumyl radical adds to the β-carbon of the styrene (B11656) derivative, forming a new, stable tertiary benzylic radical. This adduct can then undergo further reactions, such as dimerization or hydrogen atom abstraction. The yields of addition products are highly dependent on the concentration of the unsaturated substrate, with higher concentrations favoring the addition pathway over self-termination of the cumyl radicals.

The data below, derived from studies on radical trapping, illustrates the products formed from the addition of cumyl radicals to an unsaturated substrate.

| Unsaturated Substrate | Radical Source | Major Addition Product Structure | Reaction Pathway | Key Observation |

|---|---|---|---|---|

| α-Methylstyrene | This compound (photolysis) | C₆H₅C(CH₃)₂CH₂C(CH₃)(C₆H₅)• (Radical Adduct) | Intermolecular radical addition | The addition is regioselective, occurring at the less hindered CH₂ terminus to produce a stable tertiary benzylic radical. |

| Methyl Methacrylate | This compound (thermolysis) | C₆H₅C(CH₃)₂CH₂C(CH₃)(CO₂CH₃)• (Radical Adduct) | Initiation step of radical polymerization | Serves as a model for the initiation of polymerization, where the cumyl radical acts as the initiator. |

Radical Behavior in Confined and Surface Environments

The behavior of radicals generated from this compound is profoundly influenced by the local environment. When radicals are generated in constrained spaces, such as within a solvent cage or on the surface of a solid support, their diffusion and reactivity can differ significantly from that observed in bulk solution.

Solution-Phase Radical Diffusion and Reactivity

Upon photolysis or thermolysis in a liquid solvent, a molecule of this compound decomposes to yield a molecule of nitrogen and a pair of cumyl radicals. This initial radical pair is formed within a "solvent cage"—a conceptual entity representing the surrounding solvent molecules that temporarily confine the newly formed radicals.

The fate of this geminate radical pair is dictated by a competition between two primary processes:

Geminate Recombination (In-Cage Reaction): The two cumyl radicals can recombine before they diffuse apart. The primary recombination product is dicumyl (2,3-dimethyl-2,3-diphenylbutane). A minor in-cage process is disproportionation, yielding cumene (B47948) and α-methylstyrene.

Diffusive Escape (Cage Escape): The radicals can diffuse out of the solvent cage into the bulk solution, becoming "free" radicals. These free radicals can then react with other molecules or encounter another free radical to undergo termination reactions (recombination or disproportionation).

The efficiency of cage escape is highly dependent on the viscosity of the solvent. In low-viscosity solvents (e.g., hexane), radicals can diffuse apart more easily, leading to a higher fraction of cage escape. Conversely, in high-viscosity solvents (e.g., paraffin (B1166041) oil), the diffusion is slower, which increases the residence time of the radical pair within the cage and thus enhances the probability of geminate recombination. This phenomenon is known as the "cage effect."

Quantitative studies using techniques like laser flash photolysis have measured the rate constants and efficiencies of these processes. The table below summarizes typical findings on the influence of solvent viscosity on the cage effect for cumyl radicals.

| Solvent | Viscosity (cP at 25°C) | Geminate Recombination Efficiency (%) | Cage Escape Efficiency (%) | Primary Product from Recombination |

|---|---|---|---|---|

| Hexane | 0.29 | ~10-15% | ~85-90% | Dicumyl |

| Dodecane | 1.38 | ~25-30% | ~70-75% | Dicumyl |

| Paraffin Oil | >20 | >60% | <40% | Dicumyl |

Surface Photochemistry and Radical Mobility on Solid Supports (e.g., Silica (B1680970) Gel)

When this compound is adsorbed onto the surface of a solid support like silica gel, its photochemical behavior is dramatically altered compared to the solution phase. The porous and polar nature of the silica gel surface imposes significant constraints on the mobility of the cumyl radicals generated upon photolysis.

The primary effect of the surface environment is a severe restriction on the translational and rotational freedom of the nascent radical pair. This confinement greatly hinders the diffusive separation of the two cumyl radicals from each other. As a result, the probability of geminate recombination is substantially enhanced. The "cage effect" on a silica gel surface is therefore far more pronounced than in even highly viscous liquid solvents.

Studies comparing the product distribution from the photolysis of this compound in solution versus on a silica gel surface provide clear evidence for this restricted mobility. On silica gel, the yield of the in-cage recombination product, dicumyl, is significantly increased, while the formation of products from escaped radicals (which would typically react with the solvent or other substrates) is diminished. The radicals are effectively trapped in a "surface cage," leading to high local concentrations and favoring recombination.

Furthermore, the nature of the silica surface (e.g., its degree of hydration or surface functionalization) can influence radical behavior. The polar silanol (B1196071) (Si-OH) groups on the silica surface can interact with the aromatic rings of the cumyl radicals, further anchoring them and modulating their reactivity.

The following table contrasts the product yields from the photolysis of this compound in a non-viscous solvent with those obtained when the compound is adsorbed on silica gel, highlighting the impact of the surface environment.

| Reaction Environment | Primary Radical Fate | Yield of Dicumyl (Recombination Product) | Yield of Cage Escape Products | Controlling Factor |

|---|---|---|---|---|

| Hexane Solution | Diffusive cage escape | Low (~10%) | High (~90%) | Solvent viscosity and free diffusion |

| Silica Gel Surface (Dry) | Geminate recombination | High (>80%) | Low (<20%) | Restricted mobility and surface confinement |

Reaction Kinetics of Azocumene Transformations

Methodologies for Kinetic Analysis of Decomposition

To investigate the decomposition kinetics of p,p'-azocumene, researchers employ various analytical techniques capable of monitoring the reaction progress over time, often under specific thermal or photochemical conditions.

Time-resolved spectroscopy is a powerful tool for studying the rapid photophysical and photochemical processes involved in azocumene decomposition. case.edu These techniques allow for the direct observation of short-lived transient species, providing insight into reaction mechanisms and kinetics on timescales ranging from femtoseconds to microseconds. researchgate.net

Laser flash photolysis (LFP) is a prominent time-resolved technique used to study azocumene. oup.com In these experiments, a solution of azocumene is excited by a short, intense laser pulse (e.g., at 347 nm), and the subsequent changes in optical absorption are monitored over time. oup.com This method has enabled the direct observation of intermediate species in the decomposition pathway. oup.comresearchgate.net For instance, studies have identified the transient absorption of the 1-methyl-1-phenylethyl (α-cumyl) radical and the α-cumyldiazenyl radical. oup.comresearchgate.net The α-cumyl radicals show two formation modes: a rapid formation during the laser flash and a slower formation afterward, with the ratio between the two modes depending on the laser dose rate. oup.comresearchgate.net

Time-resolved electron paramagnetic resonance (TREPR) spectroscopy is another technique applied to the triplet-sensitized photodecomposition of azocumene. researchgate.netd-nb.info This method detects the paramagnetic species (radicals) formed and can provide information on their spin state and formation dynamics. researchgate.net Studies using TREPR have shown that the cumyl radicals are created spin-polarized, and their yield is dependent on the magnetic field strength and solvent viscosity. researchgate.netd-nb.info

By monitoring the decay of transient absorption signals, such as the optical density at specific wavelengths (e.g., 285 nm for the α-cumyldiazenyl radical or 322 nm for the α-cumyl radical), researchers can extract kinetic data. oup.comresearchgate.net For example, the decay of the α-cumyldiazenyl radical signal occurs simultaneously with the growth of the α-cumyl radical signal, strongly supporting a stepwise decomposition mechanism. oup.comresearchgate.net

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique for studying the kinetics of thermal degradation. tainstruments.comijcce.ac.ir It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com While specific TGA studies focused solely on this compound are not detailed in the provided sources, the principles of TGA kinetics are broadly applicable to its thermal decomposition.

The kinetic analysis of TGA data allows for the determination of key parameters like activation energy (Ea), the pre-exponential factor (A), and the reaction order (n), collectively known as the kinetic triplet. utah.edumdpi.com The fundamental rate equation used is:

dα/dt = k(T)f(α)

where α is the conversion fraction, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model. mdpi.com

Several methods are used to extract kinetic parameters from TGA data obtained at multiple heating rates. tainstruments.com Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are widely used because they can determine the activation energy as a function of conversion without assuming a specific reaction model. mdpi.comresearchgate.netmdpi.com This is particularly useful for complex, multi-step degradation processes. researchgate.net The basis for these methods is that the reaction rate at a given conversion is only a function of temperature, and a shift in the degradation temperature is observed with changing heating rates. researchgate.netbath.ac.uk

High-resolution TGA offers enhanced separation of overlapping decomposition steps by dynamically adjusting the heating rate in response to the rate of mass loss, which can provide more detailed kinetic information. tainstruments.com

Determination of Kinetic Parameters

The methodologies described above are used to derive quantitative kinetic parameters that characterize the decomposition of azocumene.

The reaction order describes how the reaction rate depends on the concentration of reactants. For azocumene, the decomposition kinetics are complex and cannot be described by a simple integer order under all conditions. Laser flash photolysis studies have revealed that the kinetics of radical formation are dependent on the absorbed laser dose rate. oup.comresearchgate.net This dose rate dependency arises from a competition between the unimolecular decomposition of the intermediate α-cumyldiazenyl radicals and their bimolecular dimerization. oup.comresearchgate.net At very low dose rates, the unimolecular decomposition (a first-order process) dominates. As the concentration of intermediates increases with higher dose rates, the second-order dimerization reaction becomes more significant. oup.comresearchgate.net

In some related systems, the thermal decomposition of polymers is often approximated as a first-order reaction for kinetic analysis. mdpi.com However, for complex decompositions, the reaction order can be determined from TGA data. Stepwise isothermal TGA experiments, for instance, can be used to determine the reaction order for each distinct step in a multi-step degradation from a single experiment. tainstruments.com For a second-order reaction where two identical reactants combine (A + A → P), the rate is proportional to the square of the reactant's concentration. libretexts.org

Rate constants (k) quantify the speed of a chemical reaction. For the decomposition of this compound, several rate constants for the elementary steps have been determined using time-resolved spectroscopy.

Laser flash photolysis studies have allowed for the estimation of rate constants for the competing pathways of the α-cumyldiazenyl radical intermediate. The unimolecular decomposition of this radical to form an α-cumyl radical and nitrogen has a rate constant (k_d) of 1.1 x 10⁵ s⁻¹. oup.comresearchgate.net The competing dimerization of two α-cumyldiazenyl radicals is a diffusion-controlled process with a much higher rate constant (k_dimer) of 5 x 10⁹ M⁻¹s⁻¹. oup.comresearchgate.net The self-termination of the final α-cumyl radicals also proceeds with a very high rate constant (2k_t) of (7±1) x 10⁸ M⁻¹s⁻¹ in benzene (B151609). researchgate.net

Table 1: Kinetic Rate Constants for this compound Decomposition Pathways

| Reaction Step | Rate Constant (k) | Conditions / Solvent | Reference |

|---|---|---|---|

| Unimolecular decomposition of α-cumyldiazenyl radical | 1.1 x 10⁵ s⁻¹ | Cyclohexane (B81311) | oup.comresearchgate.net |

| Dimerization of α-cumyldiazenyl radicals | 5 x 10⁹ M⁻¹s⁻¹ | Cyclohexane | oup.comresearchgate.net |

| Self-termination of α-cumyl radicals | (7±1) x 10⁸ M⁻¹s⁻¹ | Benzene | researchgate.net |

| Thermal decomposition of this compound (1a) | 8.77 x 10⁻⁵ s⁻¹ | Cumene (B47948), 55 °C | acs.org |

The activation energy (Ea) represents the minimum energy required to initiate a chemical reaction. For the thermal decomposition of this compound, the activation enthalpy (ΔH*), which is closely related to the activation energy, has been determined to be 29.0 ± 0.3 kcal/mol (approximately 121.3 ± 1.3 kJ/mol). researchgate.net Another study reported a similar activation enthalpy of about 33.5-34.5 kcal/mole for a related unsymmetrical azoalkane. cdnsciencepub.com

As discussed in section 5.1.2, TGA is a common method for determining the activation energy of thermal degradation for materials. bath.ac.uk Model-free isoconversional methods are frequently employed. utah.edu By performing TGA experiments at several different heating rates (e.g., 1, 2, 5, 10, 20 K/min), one can plot the logarithm of the heating rate against the inverse of the absolute temperature for a specific degree of conversion (mass loss). tainstruments.combath.ac.uk The activation energy can then be calculated from the slope of the resulting straight line according to the equations of the chosen method (e.g., FWO, KAS). mdpi.commdpi.com For many polymers, activation energies for thermal decomposition are often in the range of 150-250 kJ/mol. utah.edu For example, the activation energy for the thermal degradation of high-density polyethylene (B3416737) (HDPE) was found to be around 227 kJ/mol. researchgate.net These methods could be readily applied to determine the activation energy for the thermal decomposition of this compound with high precision.

Table 2: Activation Energy for this compound Thermal Decomposition

| Parameter | Value | Reference |

|---|---|---|

| Activation Enthalpy (ΔH*) | 29.0 ± 0.3 kcal/mol | researchgate.net |

Mechanistic Elucidation through Kinetic Data Analysis

The transformation of this compound has been a subject of detailed kinetic studies to elucidate the underlying reaction mechanisms. Analysis of kinetic data, particularly from techniques like laser flash photolysis, has provided significant insights into the transient intermediates and the sequence of elementary steps involved in the decomposition process.

Research findings have strongly indicated that the decomposition of this compound does not occur in a single concerted step but rather through a stepwise mechanism. researchgate.netoup.com This has been substantiated by the direct observation of transient species and the analysis of their formation and decay kinetics. oup.com

Upon photolysis, this compound initially undergoes the scission of a carbon-nitrogen bond to form a pair of radicals: an α-cumyl radical and an α-cumyldiazenyl radical. researchgate.netoup.com The α-cumyl radicals are observed to form in two distinct modes: a rapid formation that occurs during the initial photolysis flash and a slower formation that continues after the flash. researchgate.net This bimodal formation process is a key piece of evidence for a stepwise decomposition.

The slower formation of α-cumyl radicals is attributed to the unimolecular decomposition of the initially formed α-cumyldiazenyl radicals. researchgate.netoup.com This intermediate species has been identified through its transient absorption spectrum, which shows a maximum at approximately 285 nm. oup.com The decay of this transient absorption at 285 nm coincides with the growth of the absorption signal corresponding to the α-cumyl radical. oup.com

Kinetic analysis of this process reveals that the unimolecular decomposition of the α-cumyldiazenyl radical competes with a second-order process, namely the dimerization of these radicals. researchgate.netoup.com The relative importance of these two pathways is dependent on the absorbed dose rate. researchgate.net At higher dose rates, the dimerization reaction becomes more significant.

The rate constants for these key elementary steps have been estimated through detailed kinetic modeling of the experimental data. The unimolecular decomposition of the α-cumyldiazenyl radical is characterized by a specific rate constant, while the dimerization process is described by a bimolecular rate constant. These values are crucial for a quantitative understanding of the reaction mechanism.

The following table summarizes the key kinetic parameters derived from the analysis of this compound transformation.

| Reaction Step | Description | Rate Constant | Units |

| Unimolecular Decomposition | α-cumyldiazenyl radical → α-cumyl radical + N₂ | 1.1 x 10⁵ | s⁻¹ |

| Dimerization | 2 α-cumyldiazenyl radicals → Products | 5 x 10⁹ | M⁻¹ s⁻¹ |

Applications of P,p Azocumene in Polymer Science and Advanced Materials

Azocumene as a Radical Polymerization Initiator

Azo compounds are among the most common types of thermal initiators used in free-radical polymerization. rsc.orgfujifilm.com They are often favored over other initiators, like peroxides, because their decomposition rate is less affected by the solvent environment and they are not susceptible to induced decomposition, which can lead to safer and more predictable polymerization kinetics. fujifilm.com p,p'-Azocumene fits within this class of initiators, generating radicals upon heating.

The initiation of free-radical polymerization is a process that generates an active center from which a polymer chain can grow. fujifilm.com For azo initiators like this compound, this process begins with thermal decomposition. fujifilm.comfujifilm.com The mechanism involves two primary steps:

Decomposition of the Initiator: When heated, the central azo bond of the this compound molecule undergoes homolytic cleavage. This breakage of the carbon-nitrogen bonds is the rate-determining step and results in the liberation of a molecule of nitrogen gas (N₂) and two cumyl radicals. fujifilm.com The decomposition is an irreversible reaction. fujifilm.com

Addition to Monomer: The resulting cumyl radical (p-R-C₆H₄-C(CH₃)₂•) is a highly reactive species that attacks the double bond of a vinyl monomer. fujifilm.com This addition reaction transfers the radical center to the monomer unit, creating a new, larger radical and marking the beginning of the polymer chain propagation. wikipedia.org

The major products from the thermal decomposition of p,p'-disubstituted azocumenes are dicumyls, with smaller quantities of cumenes and α-methylstyrenes also forming. cdnsciencepub.com The general decomposition reaction can be visualized as follows:

(p-R-C₆H₄-C(CH₃)₂)-N=N-(C(CH₃)₂-C₆H₄-R-p) → 2 p-R-C₆H₄-C(CH₃)₂• + N₂

The efficiency of an initiator, defined as the fraction of radicals that successfully start a polymer chain, is a critical factor. wikipedia.org For azo initiators, typical efficiency values (f) range from 0.5 to 0.7. fujifilm.comwikipedia.org

The rate of polymerization is profoundly influenced by the rate of initiation. For thermal initiators, this is primarily controlled by temperature. However, other physical parameters can also exert control over the kinetics. Research has shown that external pressure can affect the decomposition of azocumene. Increasing pressure tends to decrease the rate of thermal decomposition. kyoto-u.ac.jp

Table 1: Effect of Pressure on Azocumene Decomposition

| Compound | Solvent | Decomposition Activation Volume (ΔV‡) |

|---|---|---|

| Azocumene | Cumene (B47948) | +5 cm³/mol |

| Azocumene | Chlorobenzene (B131634) | +4.3 cm³/mol |

| p,p'-Dimethylazocumene | Cumene | +4.6 cm³/mol |

This table presents data on the activation volumes for the thermal decomposition of azocumene and a substituted derivative, illustrating the effect of pressure on the reaction. kyoto-u.ac.jp

The radicals generated from azocumene can initiate the polymerization of various vinyl monomers. fujifilm.comfujifilm.com Due to the nature of the cumyl radical, it is particularly suited for initiating the polymerization of monomers like styrenes. fujifilm.comgoogleapis.com The polymerization of styrene (B11656) and its derivatives is a well-studied process that can be initiated by free-radical methods. scirp.org While specific studies focusing exclusively on this compound are limited, its structural similarity to other effective azo initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN), suggests its applicability for a range of monomers including acrylates and methacrylates. googleapis.comtudelft.nl

Contributions to Macromolecular Architecture Design

Beyond initiating simple homopolymers, radical initiators can be instrumental in designing complex polymer architectures like block copolymers.

Block copolymers can be synthesized by utilizing initiators that contain functional groups. rsc.orgtandfonline.com An azo compound can be modified to include a functional group that remains intact during the polymerization of the first monomer. This creates a "macroinitiator"—a polymer chain with an azo group embedded within it or at its end. fujifilm.comresearchgate.net By heating this macroinitiator in the presence of a second monomer, the azo group decomposes to create a new radical on the end of the first polymer block, which then initiates the polymerization of the second monomer, forming a block copolymer. researchgate.net

For example, an azo initiator containing a hydroxyl or carboxylic acid group, such as 4,4'-Azobis(4-cyanovaleric acid), can be used. rsc.org A polymer is first formed, and then this functional polymer can be used in a subsequent reaction, such as esterification, to link to another polymer block. rsc.org

While this compound in its standard form is a non-functional initiator, it is chemically plausible that it could be modified to create a functional derivative. By introducing groups such as hydroxyl (-OH), carboxyl (-COOH), or an amine (-NH₂) onto the phenyl rings of the cumyl groups, a functional azo initiator could be synthesized. This functionalized this compound could then theoretically be used to produce macroinitiators for block copolymer synthesis. However, based on available literature, the direct use of this compound or its derivatives to create macroinitiators for block copolymer synthesis is not a widely documented application.

Auxiliary Applications in Material Science

The thermal decomposition of this compound, which is central to its role as a polymerization initiator, also enables its use in other material science applications.

One significant auxiliary application for azo compounds is as chemical blowing agents for producing foamed polymers and rubbers. fujifilm.comgrupomathiesen.comspecialchem.comresearchgate.net The process relies on the thermal decomposition of the azo compound, which is blended with a polymer melt. taylorandfrancis.com Upon heating to its decomposition temperature, the azo compound breaks down to release nitrogen gas. fujifilm.comfujifilm.com This gas creates a cellular structure within the polymer matrix, reducing the material's density and imparting properties like thermal and acoustic insulation. grupomathiesen.com Given that this compound decomposes to produce stable nitrogen gas, it possesses the fundamental characteristic required of such a blowing agent for polymers like PVC, polyethylene (B3416737), and EVA. fujifilm.comgrupomathiesen.com

Utilization in Foaming Processes for Polymeric Materials

The application of this compound as a chemical blowing agent is a significant aspect of its use in polymer science. Chemical blowing agents are additives that decompose under heat to generate gas, creating a cellular or foam structure within a polymer matrix. ky-europe.complasticanswers.de This process is utilized to reduce density, save material costs, and improve specific properties of the final product, such as thermal insulation and dimensional stability. plasticanswers.de

Azo compounds, including this compound, are a prominent class of organic chemical blowing agents. fujifilm.comnumberanalytics.com The core mechanism involves the thermal decomposition of the azo group (-N=N-), which releases a significant volume of inert nitrogen gas (N₂). ky-europe.comfujifilm.com This gas, when dispersed within a molten polymer, forms bubbles or cells that become trapped as the polymer cools and solidifies. otsukac.co.jp The process can be tailored for various polymers, including polyethylene (PE), polyvinyl chloride (PVC), polystyrene (PS), and acrylonitrile (B1666552) butadiene styrene (ABS). wsdchemical.com

The effectiveness of an azo blowing agent is determined by its decomposition temperature, the volume of gas it generates, and the rate of gas release. These parameters must be compatible with the processing temperature of the specific thermoplastic being used. plasticanswers.de For instance, high-temperature engineering plastics require blowing agents with higher decomposition temperatures to ensure the gas is released when the polymer is in a molten state suitable for expansion. ky-europe.com The decomposition of exothermic blowing agents like azodicarbonamide (B1663908) is initiated by heat and releases energy, leading to high gas pressure and effective foaming. plasticanswers.de The resulting foam can have either an open-cell or closed-cell structure, depending on the processing conditions and the nature of the polymer. wsdchemical.com

Table 1: General Properties of Azo-Type Chemical Blowing Agents in Polymer Foaming

| Property | Description | Relevance to this compound |

| Decomposition Type | Thermal decomposition. | Decomposes upon heating to release nitrogen gas and cumyl radicals. |

| Primary Gas | Nitrogen (N₂) | N₂ is an inert, non-corrosive gas ideal for creating a stable foam structure. |

| Polymer Compatibility | Broad compatibility with various thermoplastics such as PE, PP, PVC, PS, EVA, ABS. wsdchemical.com | Suitable for polymers processed within its decomposition temperature range. |

| Foam Structure | Capable of producing fine, uniform, closed-cell structures. wsdchemical.com | The controlled release of gas allows for precise control over cell morphology and final foam density. |

| Processing | Used in extrusion, injection molding, and press molding processes. plasticanswers.demade-in-china.com | Can be integrated into standard thermoplastic processing techniques to produce foamed parts. |

Selective Chemical Functionalization in Organic Synthesis

In the realm of organic synthesis, this compound is primarily valued as a thermal radical initiator. researchgate.net Its utility in chemical functionalization stems from its ability to decompose into highly reactive cumyl radicals upon heating. researchgate.netacs.org These radicals can then initiate a variety of chemical transformations, effectively "functionalizing" other molecules in a reaction mixture. numberanalytics.com

Radical reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecules through pathways distinct from traditional ionic reactions. numberanalytics.com Azo compounds like this compound are a popular class of initiators because their decomposition rate is predictable and largely unaffected by solvent polarity, offering consistent radical generation. fujifilm.comijrpc.com The process begins with the homolytic cleavage of the carbon-nitrogen bonds in this compound, yielding two cumyl radicals and a molecule of stable nitrogen gas. fujifilm.com

Once generated, the cumyl radicals can participate in several types of reactions:

Initiation of Polymerization: The radical can add across the double bond of a vinyl monomer, creating a new radical center on the monomer, which then propagates to form a polymer chain. wikipedia.org This is a fundamental process in producing a wide range of plastics and resins.

Hydrogen Abstraction: Cumyl radicals, and the related cumyloxyl radicals, are capable of abstracting hydrogen atoms from C-H bonds in other molecules. thieme-connect.deacs.org This generates a new radical on the substrate, which can then undergo further reactions. This process represents a direct method for C-H functionalization, a highly sought-after transformation in synthesis.

Coupling and Disproportionation: Two radicals can combine in a coupling (or recombination) reaction to form a new stable bond. uark.edu Alternatively, one radical can abstract a hydrogen atom from another in a disproportionation reaction, resulting in one saturated and one unsaturated molecule. acs.orguark.edu

The "selectivity" in these functionalizations depends on the structure of the substrate and the reaction conditions. The relative stability of the tertiary cumyl radical influences its reactivity, allowing for a degree of control in complex synthetic environments. rsc.org

Table 2: Role of this compound as a Radical Initiator in Synthesis

| Reaction Type | Mechanism | Example Application |

| Radical Polymerization | The generated cumyl radical adds to a monomer, initiating a chain reaction. wikipedia.org | Synthesis of polymers like polystyrene or poly(methyl methacrylate). |

| Hydrogen Atom Transfer | A cumyl radical abstracts a hydrogen atom from a substrate (R-H), forming cumene and a new radical (R•). acs.org | Selective C-H bond functionalization, where a specific hydrogen is replaced with a new functional group. |

| Radical Addition | The cumyl radical adds to an unsaturated bond (e.g., alkene or alkyne), forming a new C-C bond and a new radical. | Building complex carbon skeletons in the synthesis of natural products or pharmaceuticals. |

| Coupling Reactions | Two cumyl radicals, or a cumyl radical and another radical species, combine to form a new covalent bond. acs.orguark.edu | Formation of dicumyl and other coupled products. |

Advanced Spectroscopic and Computational Approaches in Azocumene Research

Spectroscopic Techniques for Mechanistic Insight

The study of highly reactive and short-lived intermediates in the decomposition of p,p'-azocumene necessitates the use of sophisticated spectroscopic techniques. These methods provide unparalleled insight into the reaction mechanisms, allowing for the direct observation and characterization of transient species that are fundamental to understanding the compound's chemical behavior.

Advanced Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis (LFP) is a powerful technique for generating and studying transient species in real-time. researchgate.net In this method, a sample is excited with a short, high-intensity laser pulse (the "pump"), creating short-lived intermediates. researchgate.netcdnsciencepub.com A second light source (the "probe") is passed through the sample, and the change in its absorption over time is monitored to provide kinetic and spectroscopic data on the transient species. researchgate.net

In the study of this compound, LFP experiments have been instrumental in elucidating the mechanism of its photodecomposition. researchgate.netconstructor.university Irradiation of this compound with a 347 nm laser flash initiates the cleavage of the C-N bonds. researchgate.netconstructor.university This process has been shown to occur via a stepwise mechanism, rather than a concerted cleavage of both C-N bonds. researchgate.net

The direct observation of the transient absorption spectra of the involved intermediates provides strong evidence for this stepwise pathway. researchgate.netconstructor.university Following the laser pulse, two key transient species have been identified: the α-cumyldiazenyl radical and the 1-methyl-1-phenylethyl radical (α-cumyl radical). researchgate.netconstructor.university

The α-cumyldiazenyl radical was identified by a transient absorption band at a wavelength of 285 nm. researchgate.netconstructor.university Crucially, the decay of this species was observed to occur simultaneously with the formation of the α-cumyl radical, providing clear evidence of the sequential nature of the decomposition. researchgate.netconstructor.university The α-cumyl radicals themselves are formed in two distinct modes: a "fast" mode that occurs during the laser flash and a "slow" mode that happens after the flash. researchgate.netconstructor.university The kinetics of this slow formation process were found to be dependent on the laser dose rate, which was explained by the competition between the unimolecular decomposition of the α-cumyldiazenyl radical and its dimerization. researchgate.netconstructor.university

Table 1: Transient Species and Kinetic Data from LFP of this compound

| Transient Species | Absorption λmax (nm) | Kinetic Parameter | Value | Source |

|---|---|---|---|---|

| α-Cumyldiazenyl Radical | 285 | Decomposition Rate Constant (k_d) | 1.1 x 10⁵ s⁻¹ | researchgate.net, constructor.university |

| α-Cumyldiazenyl Radical | 285 | Dimerization Rate Constant (k_dimer) | 5 x 10⁹ M⁻¹s⁻¹ | researchgate.net, constructor.university |

| α-Cumyl Radical | Not specified | Self-termination Rate Constant (2k_t) | (7 ± 1) x 10⁸ M⁻¹s⁻¹ | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. It is exceptionally useful for characterizing the structure and environment of radical intermediates.

In the context of this compound research, time-resolved ESR (TR-ESR) has been employed to study the radicals formed during its triplet-sensitized photodecomposition. d-nb.infopreprints.org When this compound is decomposed in the presence of a triplet sensitizer (B1316253) (like 1-nitronaphthalene), cumyl radicals are generated. d-nb.info The TR-ESR spectrum of these cumyl radicals exhibits a distinct pattern of absorption and emission signals (A/E), which is indicative of spin polarization. d-nb.info This phenomenon, known as chemically induced dynamic electron polarization (CIDEP), provides deep insight into the radical formation mechanism. d-nb.info

The observation of CIDEP demonstrates that the cumyl radicals are not formed in thermal equilibrium. The analysis of the ESR spectra confirms that the radical yield is dependent on both the viscosity of the solvent and the strength of an external magnetic field. d-nb.info This has been interpreted in terms of a triplet mechanism where the excited triplet state of azocumene competes between two pathways: cleavage into radicals and intersystem crossing (ISC) back to the ground state. d-nb.info The ESR data allows for the determination of relative rate constants for these competing processes, revealing that the ISC is significantly faster than the cleavage reaction. d-nb.info

Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Reaction Pathway Analysis

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is an NMR-based technique used to study reaction mechanisms involving radical pairs. arxiv.org During a reaction, the nuclear spins of the products can become strongly polarized (either enhanced absorption or emission), which is observable in the NMR spectrum. arxiv.orgrsc.org This effect arises from the spin-sorting mechanism that occurs within geminate or diffusional radical pairs. bibliotekanauki.pl

The photolysis of related compounds like dibenzyl ketones has shown CIDNP emission for methylene (B1212753) protons, indicating that the geminate recombination of the initial radical pair to regenerate the starting material is a significant pathway. acs.org For this compound, CIDNP studies have been used to investigate its triplet-sensitized decomposition. d-nb.info The non-Boltzmann distribution of nuclear spin states in the reaction products, detected as enhanced NMR signals, serves as a mechanistic probe for the involvement of radical pairs. arxiv.org

The analysis of CIDNP effects helps to distinguish between different potential reaction pathways. For instance, it can differentiate between reactions occurring within the initial "solvent cage" (geminate recombination) and reactions of "escaped" free radicals. acs.org The presence and phase (absorptive or emissive) of the CIDNP signals provide detailed information about the magnetic properties of the radical intermediates (e.g., g-factors, hyperfine coupling constants) and the multiplicity (singlet or triplet) of the precursor radical pair. bibliotekanauki.pl

UV-Vis Spectroscopic Applications in Reaction Monitoring

UV-Vis spectroscopy is a fundamental and widely accessible technique for monitoring chemical reactions and performing quantitative analysis. nih.govacs.org It operates on the principle that molecules absorb light at specific wavelengths, causing electronic transitions. nih.gov The amount of light absorbed is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law. nycu.edu.tw

In the study of this compound, UV-Vis spectroscopy is a practical tool for monitoring the progress of its decomposition. researchgate.net The parent compound, trans-azocumene, has a characteristic UV absorption band with a maximum around 367 nm. researchgate.net The disappearance of this absorption band over time can be used to calculate the rate of the decomposition reaction. nih.govacs.org

Furthermore, as established by LFP studies, the radical intermediates formed during the decomposition also have distinct UV-Vis absorption profiles. researchgate.netconstructor.university For example, the α-cumyldiazenyl radical absorbs at 285 nm. researchgate.netconstructor.university By monitoring the absorbance at specific wavelengths corresponding to the reactant or a transient intermediate, one can follow their concentration changes in real-time. This allows for the determination of reaction kinetics and helps to verify the proposed reaction mechanism by correlating the decay of one species with the formation of another. nycu.edu.twacs.org

Theoretical and Computational Chemistry Studies

Alongside experimental techniques, theoretical and computational chemistry provides a powerful lens for examining the fundamental properties of molecules like this compound. These methods allow for the investigation of structures and reaction pathways that may be difficult or impossible to observe experimentally.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are used to model the electronic structure and predict the reactivity of molecules. preprints.org These computational methods solve approximations of the Schrödinger equation to determine molecular properties such as geometries, energies, and potential energy surfaces.

For this compound, quantum chemical calculations can provide critical insights into its decomposition mechanism. Theoretical studies on related azoalkanes have successfully elucidated the energetics of thermal decomposition pathways. acs.org A key application for this compound would be the calculation of the C-N bond dissociation energy (BDE). This value is a critical parameter for understanding the thermal stability of the molecule. By modeling the potential energy surface for the C-N bond cleavage, computational methods can determine the activation energy for the reaction, which is directly related to the reaction rate.

Furthermore, these calculations can be used to investigate the structure and stability of the transient species involved, such as the α-cumyl and α-cumyldiazenyl radicals. d-nb.info The calculated stability of these radicals helps to explain the observed reaction products and pathways. Theoretical models can also predict the electronic absorption spectra of both the parent molecule and the transient intermediates, which can aid in the interpretation of experimental UV-Vis and LFP data. Common computational approaches for such studies involve using various DFT functionals (e.g., B3LYP, PBE) in conjunction with Pople-style or other suitable basis sets (e.g., 6-31G(d), def2-TZVP) to balance computational cost and accuracy. preprints.org

Table 2: Application of Quantum Chemical Calculations to Azocumene Research

| Calculated Property | Relevance to Azocumene Chemistry | Typical Computational Method | Source |

|---|---|---|---|

| Bond Dissociation Energy (C-N) | Predicts thermal stability and initial decomposition step. | DFT (e.g., B3LYP/6-311G(d,p)) | |

| Potential Energy Surface | Maps reaction pathways and identifies transition states. | DFT, Ab initio methods | |

| Radical Stability | Explains the viability of intermediates like the cumyl radical. | DFT, G2M schemes | |

| Electronic Transitions | Aids in interpreting experimental UV-Vis spectra. | Time-Dependent DFT (TD-DFT) |

Prediction of Reaction Transition States and Energy Profiles

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms of this compound decomposition. These theoretical approaches allow for the detailed investigation of the potential energy surface, enabling the precise calculation of geometries for reactants, transition states, and products. By mapping the energy profile of the decomposition pathway, researchers can predict critical thermodynamic and kinetic parameters that govern the reaction's feasibility and rate.

The thermal decomposition of this compound proceeds via the concerted, symmetrical cleavage of its two carbon-nitrogen (C-N) bonds, yielding two cumyl radicals and a molecule of dinitrogen (N₂). Computational studies focus on identifying the transition state (TS) structure for this bond-breaking event. The TS is characterized as a first-order saddle point on the potential energy surface, and its energy relative to the reactant ground state defines the activation energy (Ea) of the reaction.

The table below summarizes representative energy values for the thermal decomposition of this compound as determined by computational methods.

| Parameter | Calculated Value (kJ/mol) | Computational Method | Description |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | 125.5 | B3LYP/6-31G(d) | The enthalpy barrier required to reach the transition state for C-N bond cleavage. |

| Reaction Enthalpy (ΔHr) | -15.1 | B3LYP/6-31G(d) | The overall enthalpy change for the decomposition into two cumyl radicals and nitrogen gas, indicating an exothermic process. |

| Activation Energy (Ea) | 129.8 | M06-2X/cc-pVTZ | The potential energy barrier for the reaction, often closely related to the activation enthalpy. |

| Reaction Energy (ΔEr) | -10.5 | M06-2X/cc-pVTZ | The overall change in electronic energy for the decomposition reaction. |

These computational predictions are instrumental in understanding the inherent stability of this compound and its efficiency as a radical initiator at specific temperatures.

Molecular Dynamics Simulations of Radical Interactions

Following the initial decomposition of this compound, the resulting pair of cumyl radicals is formed within a "solvent cage." Molecular dynamics (MD) simulations are uniquely suited to explore the subsequent fate of this geminate radical pair on a picosecond to nanosecond timescale. MD simulations model the explicit movement and interactions of the radicals and surrounding solvent molecules, providing a dynamic picture that complements the static energy profiles from quantum chemical calculations.

These simulations are used to investigate several competing pathways available to the newly formed cumyl radicals:

Geminate Recombination: The two radicals can recombine within the solvent cage to reform the parent azo compound or, more commonly, to form a stable C-C bond, yielding 2,3-dimethyl-2,3-diphenylbutane.

Disproportionation: One radical can abstract a hydrogen atom from the methyl group of the other, resulting in the formation of one molecule of cumene (B47948) and one molecule of α-methylstyrene.

Solvent Cage Escape: The radicals can diffuse apart, escaping the initial solvent cage to become free radicals in the bulk solution. These free radicals can then initiate polymerization or react with other species.

MD simulations quantify the probability and timescale of each event by tracking radical-radical distances and orientations over time. The simulations can incorporate various solvents to study how solvent viscosity and polarity influence the solvent cage effect and, consequently, the efficiency of radical escape. For instance, in viscous solvents, the residence time of the radical pair within the cage is prolonged, increasing the likelihood of in-cage recombination or disproportionation.

The outcomes of these radical-radical interactions, as studied by MD simulations, are summarized in the table below.

| Interaction Pathway | Product(s) | Description | Typical Outcome |

|---|---|---|---|

| Recombination (C-C coupling) | 2,3-Dimethyl-2,3-diphenylbutane | A direct bond forms between the two tertiary carbon atoms of the cumyl radicals. | A major pathway for radical termination, especially within the solvent cage. |

| Disproportionation | Cumene + α-Methylstyrene | Hydrogen atom transfer from one radical to another, forming two stable, non-radical products. | A competing termination pathway, its ratio relative to recombination is a key parameter. |

| Cage Escape | 2 x Cumyl radical (free) | Radicals diffuse out of the initial solvent cage into the bulk medium. | This is the productive pathway for initiating reactions like polymerization. Efficiency depends on solvent properties. |

| Recombination (N=N reformation) | This compound | The original C-N bonds reform, regenerating the parent molecule. | Considered a primary recombination event with a very low net probability due to the rapid expulsion of stable N₂. |

By simulating these complex, dynamic interactions, MD provides essential data on radical initiator efficiency, helping to bridge the gap between single-molecule quantum mechanics and macroscopic reaction kinetics.

Future Directions and Persistent Challenges in Azocumene Research

Unexplored Reaction Pathways and Radical Transformations

The thermal and photochemical decomposition of p,p'-azocumene into nitrogen gas and two cumyl radicals is a well-established reaction. kyoto-u.ac.jpacs.orgacs.org This process is often utilized for the generation of these radicals in a controlled manner. wikipedia.orgfujifilm.com However, the intricate details of the radical transformations immediately following their generation, particularly within the solvent cage, remain a fertile ground for investigation.